molecular formula C12H12N4O4S B14161689 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide CAS No. 307544-94-1

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B14161689
CAS No.: 307544-94-1
M. Wt: 308.32 g/mol
InChI Key: URPQKVCCIJEOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its ethyl-substituted thiadiazole ring and a nitrophenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Nitrophenoxyacetamide Moiety: This step involves the reaction of the thiadiazole intermediate with 2-nitrophenoxyacetic acid or its derivatives, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, solvent recycling, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Possible use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function.

    Chemical Reactivity: The compound’s reactivity could be influenced by the electron-withdrawing nitro group and the electron-donating ethyl group, affecting its behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenoxy)acetamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical and biological properties. The presence of the ethyl group and the position of the nitro group on the phenoxy ring can significantly affect its reactivity and interactions with biological targets.

Properties

CAS No.

307544-94-1

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C12H12N4O4S/c1-2-11-14-15-12(21-11)13-10(17)7-20-9-6-4-3-5-8(9)16(18)19/h3-6H,2,7H2,1H3,(H,13,15,17)

InChI Key

URPQKVCCIJEOEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]

solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.